molecular formula C6H3F2NaO3S B13685901 Sodium 2,4-Difluorobenzenesulfonate

Sodium 2,4-Difluorobenzenesulfonate

Cat. No.: B13685901
M. Wt: 216.14 g/mol
InChI Key: VYGMKJRCQSPVAI-UHFFFAOYSA-M
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Description

Sodium 2,4-Difluorobenzenesulfonate is a chemical compound with the molecular formula C6H3F2NaO3S. It is a sodium salt of 2,4-difluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-Difluorobenzenesulfonate typically involves the sulfonation of 2,4-difluorobenzene. This can be achieved through the reaction of 2,4-difluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-Difluorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-difluoroaniline derivatives .

Mechanism of Action

The mechanism of action of Sodium 2,4-Difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Uniqueness: Sodium 2,4-Difluorobenzenesulfonate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where high reactivity and selectivity are required .

Biological Activity

Sodium 2,4-difluorobenzenesulfonate is a sulfonated aromatic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, mechanism of action, biological efficacy, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.

This compound is synthesized through the sulfonation of 2,4-difluorobenzene. The general synthetic route involves:

  • Reagents : The reaction typically employs sulfur trioxide or chlorosulfonic acid.
  • Neutralization : Following sulfonation, sodium hydroxide is used to neutralize the reaction mixture, yielding the sodium salt.

This compound exhibits unique chemical properties due to the presence of two fluorine atoms, which enhance its reactivity and selectivity in chemical reactions, particularly in nucleophilic aromatic substitution processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an electrophile in nucleophilic substitution reactions, where it can form new chemical bonds with nucleophiles such as amines or thiols. The presence of fluorine atoms not only increases reactivity but also influences the compound's selectivity towards certain biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:

  • Efficacy Against Pathogens : It has shown effectiveness against various bacterial strains, including Pseudomonas syringae and Xanthomonas species. For instance, compounds related to this compound displayed antibacterial activity with inhibition rates reaching up to 86% at concentrations of 50 μg/ml .
  • Comparison with Controls : The antibacterial efficacy was found to be comparable or superior to known bactericides like thiodiazole copper and bismerthiazol in certain assays .

Insecticidal Activity

While primarily recognized for its antibacterial properties, this compound has also been evaluated for insecticidal activity:

  • Limited Efficacy : Although some bioassays indicated activity against pests like Spodoptera frugiperda, this effect was weaker than that observed with established insecticides such as monosultap and mulfoxaflor .

Case Studies and Research Findings

Several case studies highlight the practical implications and safety profiles associated with this compound:

  • Toxicological Assessments : A case series reported instances of sodium salt poisoning related to similar compounds in oncology patients. Symptoms included acute kidney injury, emphasizing the need for careful dosing and monitoring when employing such compounds therapeutically .
  • Visible Light Control Studies : Research has explored using light-responsive azobenzene derivatives linked to this compound for controlling cytolytic activity in cancer cells. This innovative approach demonstrates potential for targeted therapies that minimize damage to healthy tissues while enhancing therapeutic efficacy against tumors .

Summary of Biological Activities

Activity Type Target Organisms Efficacy Notes
AntibacterialPseudomonas syringae, Xanthomonas spp.Up to 86% inhibition at 50 μg/mlComparable to thiodiazole copper
InsecticidalSpodoptera frugiperdaWeaker than monosultapLimited use as an insecticide
Cytolytic ActivityCancer cellsLight-controlledPotential for targeted cancer therapy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 2,4-Difluorobenzenesulfonate, and how can its purity be validated?

  • Methodology : Synthesis typically involves sulfonation of 2,4-difluorobenzene followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) and using anhydrous conditions to avoid hydrolysis. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F) to confirm structural integrity. For example, analogous sulfonate derivatives are characterized via ¹H NMR peaks in δ 7.2–8.3 ppm (aromatic protons) and ¹⁹F NMR at δ −110 to −120 ppm (fluorine substituents) .

Q. How should researchers handle stability concerns during storage of this compound?

  • Methodology : The compound is hygroscopic and prone to degradation under humid conditions. Store in a desiccator at 4°C in amber glass vials to prevent photodegradation. Conduct periodic stability tests via thermogravimetric analysis (TGA) to monitor decomposition temperatures (expected >200°C for sulfonates) and Fourier-transform infrared spectroscopy (FTIR) to detect moisture-induced hydrolysis (e.g., loss of sulfonate S=O stretching at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be utilized as a building block in designing bioactive molecules?

  • Methodology : Its sulfonate group serves as a polar anchor for enzyme binding, while fluorine atoms enhance metabolic stability. In drug design, conjugate it with heterocyclic scaffolds (e.g., pyrazoles or triazoles) via nucleophilic substitution. For example, sulfonate-pyrazole hybrids (e.g., T20 in ) exhibit antifungal activity (IC₅₀: 2–10 μM) by targeting fungal lanosterol demethylase. Optimize solubility using logP calculations (target <3) and assess bioavailability via in vitro Caco-2 permeability assays.

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound?

  • Methodology : Discrepancies in reactivity (e.g., electrophilic vs. nucleophilic behavior) may arise from solvent polarity or trace impurities. Use controlled experiments:

  • Compare reaction outcomes in polar aprotic (DMF) vs. protic (MeOH) solvents.
  • Conduct inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants (e.g., residual Na⁺ or K⁺) that alter reaction kinetics .
    • Cross-validate results with computational studies (DFT calculations) to map electron density on sulfonate and fluorine groups .

Q. How does this compound interact with biological membranes, and what techniques quantify this?

  • Methodology : Fluorinated sulfonates often disrupt membrane integrity via electrostatic interactions. Use surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers (e.g., DOPC vesicles). Complement with fluorescence anisotropy to monitor membrane fluidity changes. For in vivo relevance, employ confocal microscopy with fluorescently tagged analogs (e.g., FITC-labeled derivatives) .

Q. Data Contradiction and Validation

Q. How to address inconsistencies in reported melting points or spectral data for this compound?

  • Methodology : Variations may stem from polymorphic forms or hydration states.

  • Perform differential scanning calorimetry (DSC) to identify polymorphs (endothermic peaks at 141–145°C for anhydrous forms).
  • Use X-ray powder diffraction (XRPD) to compare crystallinity with reference standards (e.g., ICDD PDF-4+ database) .
    • Replicate synthesis under strictly anhydrous conditions to isolate the pure anhydrous form .

Q. Structural and Functional Analogues

Q. What structural analogs of this compound are pharmacologically relevant, and how do they differ?

  • Examples :

  • 2,4-Difluoro-6-methoxybenzenesulfonyl chloride : Enhanced electrophilicity due to methoxy group, enabling facile nucleophilic substitution in protease inhibitors .
  • 3,5-Difluorobenzoic acid : Lacks sulfonate group but shares fluorine-driven lipophilicity; used in PET tracer development .
    • Comparison : Replace sulfonate with carboxylate or phosphonate groups to modulate solubility and target affinity .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and nitrile gloves to avoid dermal exposure.
  • Neutralize spills with 5% sodium bicarbonate solution.
  • Validate waste disposal via EPA Method 8321B for sulfonates .

Properties

Molecular Formula

C6H3F2NaO3S

Molecular Weight

216.14 g/mol

IUPAC Name

sodium;2,4-difluorobenzenesulfonate

InChI

InChI=1S/C6H4F2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1

InChI Key

VYGMKJRCQSPVAI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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